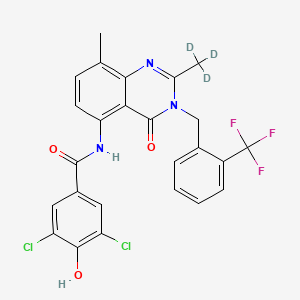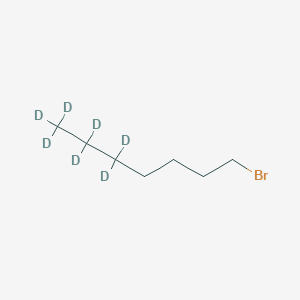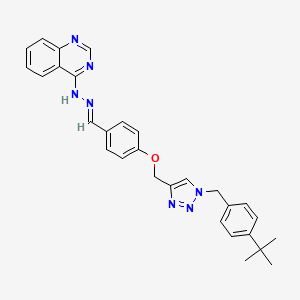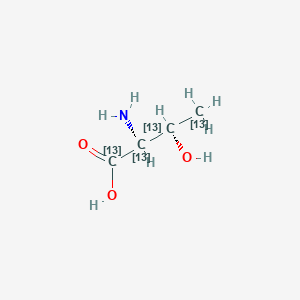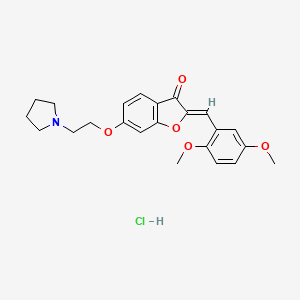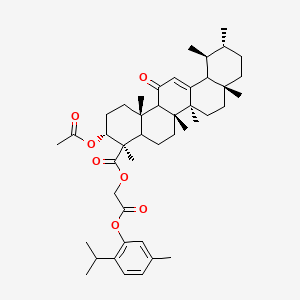
Anti-inflammatory agent 61
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 61 is a potent compound known for its ability to diminish tumor necrosis factor-alpha expression in lipopolysaccharide-induced inflammation within RAW 264.7 cells . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory conditions.
准备方法
The synthesis of Anti-inflammatory agent 61 involves several steps. One common synthetic route includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This method yields numerous 4,5-disubstituted pyrimidine analogs in a single step. Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
化学反应分析
Anti-inflammatory agent 61 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often occurs in the presence of nucleophiles or electrophiles, depending on the specific substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Anti-inflammatory agent 61 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of pyrimidine derivatives.
Biology: The compound is employed in research to understand the molecular mechanisms of inflammation and to develop new anti-inflammatory drugs.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of Anti-inflammatory agent 61 involves the inhibition of key inflammatory mediators. The compound diminishes tumor necrosis factor-alpha expression, which plays a crucial role in the inflammatory response . Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor that regulates the expression of various inflammatory genes . These actions result in the suppression of inflammation and the alleviation of symptoms associated with inflammatory diseases.
相似化合物的比较
Anti-inflammatory agent 61 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Diclofenac sodium: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Pyrazolyl structural analogs: These compounds exhibit anti-inflammatory potential and are structurally related to this compound. This compound stands out due to its potent inhibition of tumor necrosis factor-alpha and its specific action on nuclear factor kappa B.
属性
分子式 |
C44H62O7 |
|---|---|
分子量 |
703.0 g/mol |
IUPAC 名称 |
[2-(5-methyl-2-propan-2-ylphenoxy)-2-oxoethyl] (3R,4R,6aR,6bS,8aR,11R,12S,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylate |
InChI |
InChI=1S/C44H62O7/c1-25(2)30-13-12-26(3)22-33(30)51-36(47)24-49-39(48)44(11)34-15-19-43(10)38(41(34,8)18-16-35(44)50-29(6)45)32(46)23-31-37-28(5)27(4)14-17-40(37,7)20-21-42(31,43)9/h12-13,22-23,25,27-28,34-35,37-38H,14-21,24H2,1-11H3/t27-,28+,34?,35-,37?,38?,40-,41+,42-,43-,44-/m1/s1 |
InChI 键 |
REIYQAJXZCLLHU-CZIYDYKRSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2[C@H]1C)C)C |
规范 SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)


![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
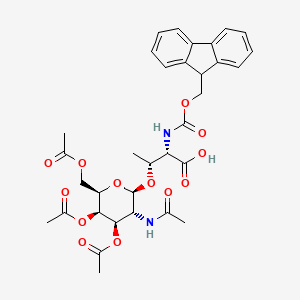
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
